molecular formula C14H11N B041195 2-Cyano-4'-methylbiphenyl CAS No. 114772-53-1

2-Cyano-4'-methylbiphenyl

Cat. No. B041195
Key on ui cas rn: 114772-53-1
M. Wt: 193.24 g/mol
InChI Key: ZGQVZLSNEBEHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389659

Procedure details

To a solution of o-bromobenzonitrile (40 g) and 4-methylbenzeneboronic acid (33 g) in DME (2 liters) was added tetrakis (triphenylphosphine) palladium (0) (7.58 g) and then sodium carbonate (1M, 592 ml). The mixture was stirred vigorously and heated at reflux for 18 hours. The solvent was removed in vacuo and the dark residue partitioned between ether (800 ml) and sodium carbonate (1M, 800 ml); the aqueous phase was extracted with ether (3×400 ml). The combined organic phases were dried and concentrated in vacuo to afford an orange oil which was crystallised from System C (1:3) using activated charcoal as a decolourising agent to afford a white solid (33.0 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
7.58 g
Type
catalyst
Reaction Step One
Quantity
592 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[C:4]#[N:5])=[CH:13][CH:12]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC=C1
Name
Quantity
33 g
Type
reactant
Smiles
CC1=CC=C(C=C1)B(O)O
Name
Quantity
2 L
Type
solvent
Smiles
COCCOC
Name
Quantity
7.58 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
592 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the dark residue partitioned between ether (800 ml) and sodium carbonate (1M, 800 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (3×400 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an orange oil which
CUSTOM
Type
CUSTOM
Details
was crystallised from System C (1:3)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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